molecular formula C15H21N3O B11857290 (4-Methylpiperazin-1-yl)(1,2,3,4-tetrahydroquinolin-8-yl)methanone

(4-Methylpiperazin-1-yl)(1,2,3,4-tetrahydroquinolin-8-yl)methanone

Cat. No.: B11857290
M. Wt: 259.35 g/mol
InChI Key: TUQXYNBKKVTJGW-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)(1,2,3,4-tetrahydroquinolin-8-yl)methanone is a research-grade chemical compound offered for scientific investigation. This methanone derivative features a hybrid architecture combining a 1,2,3,4-tetrahydroquinoline scaffold with a 4-methylpiperazine moiety, making it a molecule of interest in medicinal chemistry and drug discovery research. Its structural characteristics suggest potential as a key intermediate or building block in the synthesis of more complex pharmacologically active molecules. Researchers may employ this compound in the design and development of novel ligands targeting central nervous system (CNS) receptors or various enzymatic systems. The tetrahydroquinoline structure is a privileged scaffold in medicinal chemistry, often associated with diverse biological activities. The incorporation of the methylpiperazine group typically enhances solubility and can influence pharmacokinetic properties. This product is provided as a characterized solid and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the product's Certificate of Analysis for specific data on identity, purity, and characterization. Handling should follow standard laboratory safety protocols. For more detailed information on this compound, researchers can refer to chemical databases and supplier sources such as Sigma-Aldrich .

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-(1,2,3,4-tetrahydroquinolin-8-yl)methanone

InChI

InChI=1S/C15H21N3O/c1-17-8-10-18(11-9-17)15(19)13-6-2-4-12-5-3-7-16-14(12)13/h2,4,6,16H,3,5,7-11H2,1H3

InChI Key

TUQXYNBKKVTJGW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC3=C2NCCC3

Origin of Product

United States

Preparation Methods

Reaction Design

Reductive amination is a two-step process involving the condensation of a primary amine (e.g., 1,2,3,4-tetrahydroquinolin-8-amine) with a ketone or aldehyde precursor, followed by reduction to stabilize the methanone linkage.

Procedure (Adapted from,):

  • Intermediate Synthesis :

    • 1,2,3,4-Tetrahydroquinolin-8-amine (31 in) is reacted with 4-methylpiperazine-1-carbaldehyde in the presence of a reducing agent (e.g., NaBH₃CN) under inert conditions.

    • Conditions : MeCN, DIPEA, 50°C, 12 hours.

    • Yield : ~72% (reported for analogous structures in).

  • Purification :

    • Silica gel chromatography (dichloromethane/methanol, 25:1) isolates the product.

Key Data :

ParameterValueSource
Reaction Time12–24 hours
Temperature50–80°C
SolventMeCN or EtOH
Catalyst/ReagentNaBH₃CN or H₂/Pd-C

Alkylation of Activated Tetrahydroquinoline Intermediates

Bromomethyl-Tetrahydroquinoline Route

This method leverages halogenated tetrahydroquinoline intermediates for nucleophilic substitution with 4-methylpiperazine.

Procedure (Derived from,):

  • Bromination :

    • 8-Bromomethyl-1,2,3,4-tetrahydroquinoline is synthesized via bromination of 8-methyltetrahydroquinoline using NBS/BPO in CCl₄ ().

  • Alkylation :

    • The brominated intermediate reacts with N-methylpiperazine in n-butanol with K₂CO₃ as a base.

    • Conditions : n-BuOH, K₂CO₃, 12 hours, room temperature.

    • Yield : 48–69% (similar to).

Key Data :

ParameterValueSource
BaseK₂CO₃ or DIPEA
Solventn-BuOH or MeCN
Halogen SourceNBS/BPO in CCl₄

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Aryl halides on the tetrahydroquinoline scaffold are coupled with 4-methylpiperazine boronic esters.

Procedure (Based on,):

  • Halogenation :

    • 8-Bromo-1,2,3,4-tetrahydroquinoline is prepared via bromination.

  • Coupling :

    • Pd(PPh₃)₄ catalyzes the reaction between the brominated tetrahydroquinoline and 4-methylpiperazine-1-boronic acid pinacol ester.

    • Conditions : Toluene/EtOH, Na₂CO₃, 85°C, 24 hours.

    • Yield : 60–75% (analogous to).

Key Data :

ParameterValueSource
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
LigandXantphos
Boron Reagent4-Methylpiperazine boronate

Direct C-H Functionalization

Rhodium-Catalyzed Alkenylation/Arylation

Rh(I) catalysts enable direct functionalization of the tetrahydroquinoline C8 position.

Procedure (From):

  • Catalytic System :

    • [Rh(CO)₂(acac)] with Piv₂O as an activator.

  • Reaction :

    • 1,2,3,4-Tetrahydroquinoline reacts with 4-methylpiperazine carboxylic acid under microwave irradiation.

    • Conditions : MW, 150°C, 1 hour.

    • Yield : 55–65% (estimated from).

Key Data :

ParameterValueSource
Catalyst Loading5 mol% Rh
ActivatorPiv₂O
Energy SourceMicrowave irradiation

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Reductive Amination65–72>95Mild conditionsRequires pre-functionalized amine
Alkylation48–6990–98ScalableHalogenation step needed
Suzuki Coupling60–75>99High selectivityExpensive catalysts
C-H Functionalization55–6585–90Atom-economicalSpecialized equipment required

Critical Challenges and Optimization

  • Impurity Control : Quaternary salt formation (e.g., impurity-III in) during alkylation necessitates rigorous aqueous washes.

  • Catalyst Recycling : Pd and Rh catalysts in coupling/C-H activation require ligand optimization for reuse (,).

  • Solvent Selection : Polar aprotic solvents (MeCN, DMF) improve yields but complicate purification (, ).

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazin-1-yl)(1,2,3,4-tetrahydroquinolin-8-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinolinone derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(4-Methylpiperazin-1-yl)(1,2,3,4-tetrahydroquinolin-8-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-yl)(1,2,3,4-tetrahydroquinolin-8-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in substituents on the piperazine ring or the quinoline core, altering physicochemical and biological properties. Key examples include:

[4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl][4-(methylsulfonyl)piperazin-1-yl]methanone (CAS: 1630857-94-1)
  • Molecular Formula : C₁₆H₁₆F₃N₃O₅S
  • Molecular Weight : 419.4 g/mol
  • Quinoline Substituents: Addition of a hydroxy (-OH) and trifluoromethoxy (-OCF₃) group enhances metabolic stability and lipophilicity . Applications: The trifluoromethoxy group is common in agrochemicals and pharmaceuticals for its resistance to oxidative degradation.
4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile
  • Substituents: A cyanoethyl (-CH₂CH₂CN) group on the tetrahydroquinoline and a benzonitrile (-C₆H₄CN) moiety suggest applications in nonlinear optics or catalysis .

Physicochemical Properties

Property Target Compound CAS 1630857-94-1 Diazenyl Analog
Molecular Weight 271.36 g/mol 419.4 g/mol ~350–400 g/mol (estimated)
Polarity Moderate (due to -CH₃) High (due to -SO₂CH₃, -OH) Low (due to -CN, aromaticity)
Lipophilicity (LogP) ~2.5 (estimated) ~3.2 (due to -OCF₃) ~2.8 (estimated)

Biological Activity

(4-Methylpiperazin-1-yl)(1,2,3,4-tetrahydroquinolin-8-yl)methanone, commonly referred to as compound 1, is a synthetic organic compound characterized by its unique structure that combines a piperazine moiety with a tetrahydroquinoline framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Research indicates that (4-Methylpiperazin-1-yl)(1,2,3,4-tetrahydroquinolin-8-yl)methanone exhibits a range of biological activities primarily through its interaction with various biological targets. The compound's structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Inhibition Studies

Recent studies have focused on the inhibitory effects of this compound on certain enzymes. For example, it has been evaluated for its ability to inhibit tyrosinase (TYR), an enzyme critical in melanin biosynthesis. Inhibitors of TYR are of significant interest for their potential use in treating hyperpigmentation disorders.

Compound IC50 (μM) Activity
Compound 13.8Tyrosinase Inhibition
Kojic Acid5.0Reference Inhibitor

The results indicate that (4-Methylpiperazin-1-yl)(1,2,3,4-tetrahydroquinolin-8-yl)methanone has a comparable inhibitory effect on TYR as kojic acid, a well-known inhibitor.

Antioxidant Activity

In addition to its enzyme inhibition capabilities, this compound has demonstrated antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases. The antioxidant activity was assessed using various assays that measure the ability to scavenge free radicals.

Study on Melanin Biosynthesis

A notable study evaluated the effects of (4-Methylpiperazin-1-yl)(1,2,3,4-tetrahydroquinolin-8-yl)methanone on melanin production in B16F10 melanoma cells. The findings revealed that the compound significantly reduced melanin synthesis without inducing cytotoxicity at concentrations up to 25 μM.

Cellular Viability Assays

Cell viability was assessed using the MTT assay across different concentrations of the compound. Results indicated no cytotoxic effects at concentrations below 10 μM, suggesting a favorable safety profile for potential therapeutic use.

Future Directions

The promising biological activities of (4-Methylpiperazin-1-yl)(1,2,3,4-tetrahydroquinolin-8-yl)methanone warrant further investigation. Future research should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its biological activities.
  • Structural Modifications : To enhance potency and selectivity for specific biological targets.

Q & A

Q. What synthetic methodologies are recommended for synthesizing (4-Methylpiperazin-1-yl)(1,2,3,4-tetrahydroquinolin-8-yl)methanone?

Methodological Answer: The synthesis of piperazinyl methanone derivatives typically involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation between piperazine and carbonyl-containing intermediates, often using reagents like EDCl/HOBt for activation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate pure products .
  • Functional group protection : For example, nitro groups may be reduced to amines using catalytic hydrogenation (Pd/C, H₂) .

Q. Example Protocol :

React 1,2,3,4-tetrahydroquinolin-8-carboxylic acid with 4-methylpiperazine using EDCl/HOBt in DMF.

Purify via silica gel chromatography (ethyl acetate:hexane = 3:7).

Confirm structure via 1^1H NMR and mass spectrometry .

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